1,9-DIBROMONONANE-D18

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

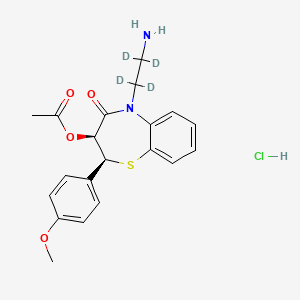

1,9-Dibromononane-D18 is a deuterium-labeled derivative of 1,9-Dibromononane. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C9D18Br2, and it has a molecular weight of 304.16 g/mol . Deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of various compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,9-Dibromononane-D18 can be synthesized through the bromination of nonane-D18. The process involves the following steps:

Deuteration of Nonane: Nonane is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.

Bromination: The deuterated nonane is then reacted with bromine (Br2) under controlled conditions to introduce bromine atoms at the 1 and 9 positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Deuterium Exchange: Large quantities of nonane are treated with deuterium gas in the presence of a catalyst to achieve complete deuteration.

Analyse Chemischer Reaktionen

1,9-Dibromononane-D18 undergoes various chemical reactions, including:

Substitution Reactions

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-). Common reagents include sodium hydroxide (NaOH) or potassium cyanide (KCN).

Conditions: These reactions typically occur in polar solvents like water or dimethyl sulfoxide (DMSO) at elevated temperatures.

Elimination Reactions

Dehydrohalogenation: this compound can undergo elimination reactions to form alkenes. Reagents such as potassium tert-butoxide (KOtBu) in tert-butanol (tBuOH) are commonly used.

Conditions: The reaction is carried out at high temperatures to facilitate the elimination of hydrogen bromide (HBr).

Major Products

Substitution Products: Depending on the nucleophile, products such as 1,9-dihydroxynonane-D18 or 1,9-dicyanononane-D18 can be formed.

Elimination Products: Alkenes such as 1,8-nonadiene-D18 are typical products of elimination reactions.

Wissenschaftliche Forschungsanwendungen

1,9-Dibromononane-D18 has several applications in scientific research:

Chemistry

Tracer Studies: Used as a tracer in studying reaction mechanisms and pathways due to its deuterium labeling.

Isotope Effects: Helps in understanding isotope effects in chemical reactions.

Biology and Medicine

Pharmacokinetics: Employed in the study of drug metabolism and pharmacokinetics to track the distribution and breakdown of drugs in the body.

Metabolic Studies: Used in metabolic studies to understand the fate of compounds in biological systems.

Industry

Material Science: Utilized in the synthesis of deuterated polymers and materials for specialized applications.

Environmental Analysis: Acts as an internal standard in environmental analysis to quantify pollutants.

Wirkmechanismus

The mechanism of action of 1,9-Dibromononane-D18 is primarily related to its role as a labeled compound in research. The deuterium atoms in the molecule allow for precise tracking and quantification in various studies. The molecular targets and pathways involved depend on the specific application, such as drug metabolism or environmental analysis. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of compounds, providing insights into their behavior in biological systems .

Vergleich Mit ähnlichen Verbindungen

1,9-Dibromononane-D18 can be compared with other similar compounds, such as:

1,9-Dibromononane: The non-deuterated version, which lacks the deuterium labeling but has similar chemical properties.

1,5-Dibromopentane: A shorter chain α,ω-dibromoalkane with five carbon atoms, used in similar applications but with different physical properties.

1,10-Dibromodecane: A longer chain α,ω-dibromoalkane with ten carbon atoms, offering different reactivity and applications.

Eigenschaften

CAS-Nummer |

150017-89-3 |

|---|---|

Molekularformel |

C9H18Br2 |

Molekulargewicht |

304.161 |

IUPAC-Name |

1,9-dibromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-octadecadeuteriononane |

InChI |

InChI=1S/C9H18Br2/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2 |

InChI-Schlüssel |

WGAXVZXBFBHLMC-ZOJCSGEHSA-N |

SMILES |

C(CCCCBr)CCCCBr |

Synonyme |

1,9-DIBROMONONANE-D18 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide](/img/structure/B586988.png)